molecular formula C11H11NO5S B8555225 Ethyl 2-[(4-formyl-2-nitrophenyl)sulfanyl]acetate

Ethyl 2-[(4-formyl-2-nitrophenyl)sulfanyl]acetate

Cat. No. B8555225
M. Wt: 269.28 g/mol
InChI Key: VPTFAEAIDNWQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(4-formyl-2-nitrophenyl)sulfanyl]acetate is a useful research compound. Its molecular formula is C11H11NO5S and its molecular weight is 269.28 g/mol. The purity is usually 95%.
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properties

Product Name

Ethyl 2-[(4-formyl-2-nitrophenyl)sulfanyl]acetate

Molecular Formula

C11H11NO5S

Molecular Weight

269.28 g/mol

IUPAC Name

ethyl 2-(4-formyl-2-nitrophenyl)sulfanylacetate

InChI

InChI=1S/C11H11NO5S/c1-2-17-11(14)7-18-10-4-3-8(6-13)5-9(10)12(15)16/h3-6H,2,7H2,1H3

InChI Key

VPTFAEAIDNWQMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C=C(C=C1)C=O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl-2-mercaptoacetate (0.7 mmol) in dry DMF (2.5 ml), sodium hydride (0.85 mmol) was added 0° C. After 15 minutes, 4-fluoro-3-nitrobenzaldehyde (0.7 mmol) was added and the mixture was heated at 60° C. overnight and monitored by TLC until completion. After cooling, the solvent was removed under reduced pressure. The residue was chromatogaphed on a silica gel column (cyclogexane/ethyl acetate 4/1 as eluent) to give 46 mg of ethyl 2-(4-formyl-2-nitrophenylthio)acetate as yellow compound (yield 24%). 1H NMR, (250 MHz, CDCl3): δ 1.25 (t, J=7.5 Hz, 3H), 3.80 (s, 2H), 4.21 (q, J=7.75, 2H), 7.64 (d, J=9.75, 1H), 8.03 (d, J=9.75, 1H), 8.68 (s, 1H), 10.00 (s, 1H) 13C NMR (126 MHz, CDCl3): δ 15.4, 36.5, 63.8, 128.5, 129.3, 133.9, 145.6, 147.1, 169.5, 190.1.
Quantity
0.7 mmol
Type
reactant
Reaction Step One
Quantity
0.85 mmol
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.7 mmol
Type
reactant
Reaction Step Two

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